molecular formula C17H24N2O3S B5648910 N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No. B5648910
M. Wt: 336.5 g/mol
InChI Key: HFMGPEJGTNPIEX-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of interest in chemical research due to its structural complexity and potential applications. Compounds with similar structures have been explored for their various physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions that lead to the formation of cyclic and acyclic benzamide derivatives. For instance, compounds with the benzothiazole moiety have been synthesized through reactions that emphasize the diversity in chemical synthesis methods, including cyclization and substitution reactions, to achieve desired molecular structures (Samipillai et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their conformation and spatial arrangement. For example, the crystal structure analysis of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide showed a non-planar molecule with orthogonal thiadiazine and aromatic rings, indicating the importance of steric hindrance and molecular geometry in determining the properties of such compounds (Samipillai et al., 2018).

properties

IUPAC Name

N-cyclohexyl-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-23(19,21)22/h8-11,15H,1-7,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMGPEJGTNPIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

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